molecular formula C20H14Cl3F6N3O3S B608639 Lotilaner CAS No. 1369852-71-0

Lotilaner

Numéro de catalogue B608639
Numéro CAS: 1369852-71-0
Poids moléculaire: 596.7504
Clé InChI: HDKWFBCPLKNOCK-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lotilaner is an antiparasitic agent used to treat Demodex blepharitis . It is an ectoparasiticide that is a member of the isoxazoline family of compounds . Lotilaner has largely been used for veterinary uses as an antiparasitic agent to treat flea and tick infestations in animals . It is also used as an eye drop for the treatment of blepharitis (inflammation of the eyelid) caused by infestation by Demodex (tiny mites) .


Molecular Structure Analysis

Lotilaner has a chemical formula of C20H14Cl3F6N3O3S and a molecular weight of 596.75 g/mol . The IUPAC name for Lotilaner is 3-Methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide .


Chemical Reactions Analysis

Lotilaner is a gamma-aminobutyric acid (GABA)-gated chloride channel inhibitor selective for mites . Inhibition of these GABA chloride channels causes a paralytic action in the target organism leading to its death . Following oral administration in fed cats, lotilaner was readily absorbed and peak blood concentrations reached within four hours .


Physical And Chemical Properties Analysis

Lotilaner has a chemical formula of C20H14Cl3F6N3O3S and a molecular weight of 596.76 g/mol . It is a solid substance and has a solubility of >100 mg/mL in DMSO .

Applications De Recherche Scientifique

Ectoparasiticide Properties

Lotilaner is a novel isoxazoline ectoparasiticide . It’s a potent inhibitor of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, of inhibitory glutamate-gated chloride channels (GluCls) in invertebrates . This makes it highly effective against ectoparasites .

Non-Competitive Antagonist

Lotilaner acts as a non-competitive antagonist specific to invertebrates’ GABACls . This means it can bind to a site that is at least partly different from the one bound by known GABACl blockers . This unique mode of action contributes to its effectiveness as an ectoparasiticide .

Treatment of Infectious Diseases

Lotilaner targets glutamate-gated chloride channels (GluCls) and is primarily used in the treatment of infectious diseases . Its ability to inhibit these channels in invertebrates makes it effective against parasites that cause these diseases .

Treatment of Eye Diseases

Apart from infectious diseases, Lotilaner is also used in the treatment of eye diseases . The exact mechanism of how it works in this application is not specified in the search results .

Treatment of Demodex Blepharitis

A pilot formulation of lotilaner 0.25% showed promising efficacy in the treatment of Demodex blepharitis . This is a condition that causes inflammation of the eyelids due to a type of mite called Demodex .

Efficacy Against Ticks on Cats

Lotilaner has been evaluated for its efficacy and speed of kill against Ixodes ricinus ticks on cats . It was found to be efficacious against these ticks within 12 hours of treatment, reaching 100% efficacy within 24 hours . It sustained a rapid kill of newly infesting I. ricinus through 35 days .

Mécanisme D'action

Target of Action

Lotilaner primarily targets the gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) . These channels are found in the nervous system of invertebrates, including mites and insects .

Mode of Action

Lotilaner acts as a non-competitive antagonist of GABACls . This means it binds to a site on the GABACls that is different from the active site, changing the receptor’s conformation and preventing the binding of GABA . This inhibition of GABACls causes a paralytic action in the target organism, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by lotilaner is the GABAergic pathway . By inhibiting GABACls, lotilaner disrupts the normal flow of chloride ions into the neurons. This disruption modulates the excitability of neurons, affecting various physiological processes .

Pharmacokinetics

Following oral administration in fed animals, lotilaner is readily absorbed, reaching peak blood concentrations within 2 hours . The terminal half-life is 30.7 days . Food enhances the absorption, providing an oral bioavailability above 80% and reducing the inter-individual variability . Lotilaner has a low clearance of 0.18 l/kg/day, large volumes of distribution Vz and Vss of 6.35 and 6.45 l/kg, respectively, and a terminal half-life of 24.6 days .

Result of Action

The primary result of lotilaner’s action is the death of the target organism . By causing paralysis in mites, it effectively treats infestations in animals . It is also used to treat Demodex blepharitis, an inflammation of the eyelid caused by Demodex mite infestation .

Action Environment

The efficacy and stability of lotilaner are influenced by various environmental factors. For instance, food enhances the absorption of lotilaner, increasing its bioavailability . Long-term stability in frozen blood at -20 °C was demonstrated over 9 months .

Orientations Futures

Lotilaner ophthalmic solution 0.25% (Xdemvy; Tarsus Pharmaceuticals, Inc.) was approved in 2023 in the United States as a treatment for blepharitis secondary to Demodex mite infestation . It is the first pharmaceutical therapy for the treatment of Demodex blepharitis by elimination of the mites . It is expected to be available by prescription by the end of August 2023 .

Propriétés

IUPAC Name

3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKWFBCPLKNOCK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027551
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lotilaner

CAS RN

1369852-71-0
Record name Lotilaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lotilaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOTILANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does lotilaner exert its insecticidal and acaricidal effects?

A1: Lotilaner acts by selectively inhibiting gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates [, , ]. Specifically, it targets the GABA receptor subunit resistant to dieldrin (RDL) [, , ]. This inhibition leads to spastic paralysis and ultimately death of the targeted ectoparasites [, ].

Q2: What makes lotilaner's action specific to invertebrates?

A2: Lotilaner demonstrates high selectivity for invertebrate GABA receptors over mammalian GABA receptors []. This selectivity is crucial for its safety profile in animals and humans.

Q3: Has the molecular structure of lotilaner been characterized?

A3: While the exact spectroscopic data is not available within these research papers, lotilaner's molecular formula is C23H22ClF3N4O4S []. Further details regarding its structural characterization might be available in other scientific publications or patents.

Q4: What types of ectoparasites has lotilaner shown efficacy against?

A4: Research indicates lotilaner's effectiveness against a broad spectrum of ectoparasites. This includes:

  • Ticks: Dermacentor reticulatus, Ixodes ricinus, Ixodes hexagonus, Rhipicephalus sanguineus, Amblyomma cajennense, Amblyomma spp. [, , , , ].
  • Fleas: Ctenocephalides felis, Ctenocephalides canis [, , , ].
  • Mites: Sarcoptes scabiei var. canis, Demodex spp., Lynxacarus radovskyi, Ornithonyssus spp. [, , , ].
  • Screwworm Fly Larvae: Chrysomya bezziana [].

Q5: Lotilaner is available in both oral and ophthalmic formulations. What are their respective applications?

A5:

  • Oral lotilaner: This formulation, available as chewable tablets, is primarily used for the systemic control of fleas, ticks, and mites in dogs and cats [, , , , , ].
  • Lotilaner ophthalmic solution (0.25%): This topical formulation is specifically indicated for the treatment of Demodex blepharitis in adults [, , , , , , ].

Q6: How effective is lotilaner in treating Demodex blepharitis?

A6: Multiple randomized, double-masked, vehicle-controlled clinical trials (Saturn-1, Saturn-2) have demonstrated the efficacy of lotilaner ophthalmic solution 0.25% in treating Demodex blepharitis [, , ]. Significant improvements were observed in collarette cure, mite eradication, erythema cure, and composite cure compared to the vehicle control group [, , ].

Q7: What is known about the pharmacokinetics of lotilaner?

A7: Research in dogs indicates that lotilaner is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours [, ]. It exhibits a long half-life, providing sustained efficacy for up to a month [, ]. Similar pharmacokinetic profiles with a long half-life have been observed in cats as well [].

Q8: Does food affect the absorption of oral lotilaner?

A8: While specific details on food effects are not provided in these research papers, it is generally recommended to administer oral lotilaner with food to optimize absorption [].

Q9: What is the safety profile of lotilaner?

A9: Studies have shown that lotilaner is generally well-tolerated in dogs and cats [, ]. Adverse events are generally mild and transient, with the most common being gastrointestinal upset for oral formulations and mild instillation site pain for the ophthalmic solution [, , , ].

Q10: Are there any known long-term effects of lotilaner?

A10: While these research papers primarily focus on short-term efficacy and safety data, long-term studies might be necessary to fully assess the potential for any long-term effects of lotilaner.

Q11: Has any resistance to lotilaner been reported?

A11: While the provided research papers don't mention specific cases of lotilaner resistance, the potential for resistance development in parasite populations always exists with prolonged insecticide use. Continuous monitoring and prudent use are essential to mitigate this risk.

Q12: What are some areas of ongoing research related to lotilaner?

A12:

  • Understanding resistance mechanisms: Research into potential resistance mechanisms is crucial to guide strategies for sustainable parasite control [, ].
  • Exploring new formulations and delivery systems: This could optimize the efficacy and convenience of lotilaner administration [, , ].
  • Investigating the potential for host-targeted interventions: Lotilaner's efficacy in killing blood-feeding insects after ingestion by treated dogs presents exciting possibilities for controlling vector-borne diseases like Chagas disease [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.